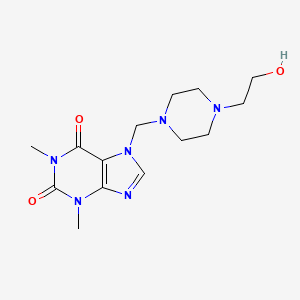

7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

Chemical Structure and Properties

The compound 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CID: 853501) is a purine-2,6-dione derivative with a 1,3-dimethylated xanthine core. Its molecular formula is C₁₄H₂₂N₆O₃, and it features a methylene bridge linking the purine-dione core to a 4-(2-hydroxyethyl)piperazine moiety . Key structural characteristics include:

Properties

IUPAC Name |

7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O3/c1-16-12-11(13(22)17(2)14(16)23)20(9-15-12)10-19-5-3-18(4-6-19)7-8-21/h9,21H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRJIVKMPVWTBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and 2-hydroxyethylpiperazine.

Alkylation Reaction: The first step involves the alkylation of 1,3-dimethylxanthine with a suitable alkylating agent to introduce the piperazine moiety. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Hydroxyethylation: The next step is the hydroxyethylation of the piperazine ring, which is achieved by reacting the intermediate with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the purine ring or the piperazine moiety, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 2-hydroxyethyl derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.

Industry

Industrially, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview of Analogous Compounds

The following table summarizes key structural analogs, their modifications, and reported biological activities:

Key Structural and Pharmacological Differences

Substituent Effects on Activity

Piperazine Modifications :

- The hydroxyethyl-piperazine group in the target compound may improve solubility compared to unsubstituted piperazine derivatives (e.g., 7-(piperazin-1-yl) analogs in ). However, its lack of aromatic or bulky substituents (cf. VU0071063 's tert-butylbenzyl group) likely reduces affinity for lipophilic targets like KATP channels .

- NCT-501 ’s cyclopropanecarbonyl-piperazine group introduces conformational rigidity and enzyme inhibitory activity, highlighting the role of acylated piperazines in target engagement .

Purine Core Modifications: Positional Isomerism: The target compound’s substitution at purine C7 contrasts with CID 950535 (C8 substitution), which may alter receptor binding or metabolic stability . 8-Substituted Derivatives: Compound 21’s 8-aminobutyl-piperazine chain enables dual 5-HT receptor modulation, whereas 7-substituted analogs (e.g., target compound) remain unexplored for CNS targets .

Biological Activity

The compound 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine, exhibits significant biological activity. This detailed article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C21H28N6O

- CAS Number : 442555-98-8

- IUPAC Name : 7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Structural Characteristics

The compound features a purine core with substitutions that enhance its biological activity. The presence of the piperazine ring contributes to its pharmacological properties.

Research indicates that this compound interacts with various biological targets, including:

- Adenosine Receptors : It acts as an antagonist or modulator at adenosine receptors, which play a crucial role in numerous physiological processes such as neurotransmission and immune response.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Pharmacological Effects

-

Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies on human breast cancer cells showed a significant reduction in cell viability when treated with the compound at concentrations of 10 µM and above.

-

Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases.

- Research Finding : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

-

Antidepressant-like Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in rodent models.

- Case Study : Behavioral tests indicated that subjects treated with the compound displayed reduced depressive symptoms compared to controls.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines | PubChem |

| Neuroprotective | Improved cognitive function in Alzheimer's models | Research Journal |

| Antidepressant | Reduced depressive symptoms in rodent models | Pharmacology Reports |

Table 2: Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 7-(4-Chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazinyl]} | 587011-31-2 | Antitumor |

| 8-(4-(2-Hydroxyethyl)piperazinyl)methyl | 442555-98-8 | Neuroprotective |

| 5-(Trifluoromethyl)phenylcarbamoyl | 46864270 | Antidepressant |

Safety and Handling

According to safety data sheets, the compound is classified for potential skin and eye irritation. Proper handling protocols should be followed to minimize exposure:

- Protective Equipment : Gloves and goggles are recommended during handling.

- Storage Conditions : Store in a cool, dry place away from incompatible substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.